molecular formula C21H30N4O B4653173 2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

Cat. No. B4653173
M. Wt: 354.5 g/mol
InChI Key: BBCUNEARWQTXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and drug development. In

Mechanism of Action

The exact mechanism of action of 2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to modulate the expression of certain genes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole in lab experiments include its wide range of pharmacological activities, its ability to inhibit the activity of certain enzymes and proteins, and its potential use in the treatment of various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole. One potential direction is the development of new derivatives with improved pharmacological properties. Another potential direction is the investigation of its potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.

Scientific Research Applications

2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c26-21(24-14-8-3-9-15-24)17-25-19-11-5-4-10-18(19)22-20(25)16-23-12-6-1-2-7-13-23/h4-5,10-11H,1-3,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCUNEARWQTXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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